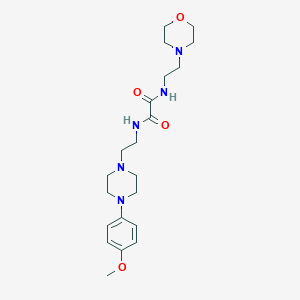
N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide, commonly known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1993 by a group of scientists at the University of Copenhagen, Denmark. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
The pyrimidine moiety in this compound has been associated with anti-fibrotic properties. Researchers have synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated the best activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
Other Potential Applications
While anti-fibrosis activity stands out, this compound may also have other applications. However, further research is needed to explore these areas:
a. Antimicrobial Properties: Pyrimidine derivatives have been reported to exhibit antimicrobial effects. Investigating the antibacterial and antifungal potential of this compound could be worthwhile.
b. Antiviral Activity: Given the diverse biological activities associated with pyrimidine-containing compounds, exploring their antiviral properties could be valuable. Researchers could assess its effects against specific viruses.
c. Antitumor Effects: Pyrimidine derivatives have shown promise as antitumor agents. Investigating whether this compound has any impact on tumor cell growth or apoptosis could be an interesting avenue.
d. Other Pharmacological Activities: Considering the privileged structure of pyrimidine, researchers might explore additional activities such as anti-inflammatory, antioxidant, or enzyme inhibition effects.
Mecanismo De Acción
Target of Action
It is suggested that the compound may be involved in the treatment of depression . Antidepressants often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Mode of Action
It is known that antidepressants work by correcting the improper release of monoamine neurotransmitters in the central nervous system . They can help restore the balance of these neurotransmitters, which can alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression .
Biochemical Pathways
It is known that antidepressants can affect the malfunction of noradrenergic, dopaminergic, and serotonergic systems . These systems are involved in the regulation of mood and behavior.
Result of Action
It is known that approximately 50-60% of people with depression experience substantial improvement when using antidepressants .
Propiedades
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O4/c1-29-19-4-2-18(3-5-19)26-12-10-24(11-13-26)8-6-22-20(27)21(28)23-7-9-25-14-16-30-17-15-25/h2-5H,6-17H2,1H3,(H,22,27)(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUFGXTYYPHRCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



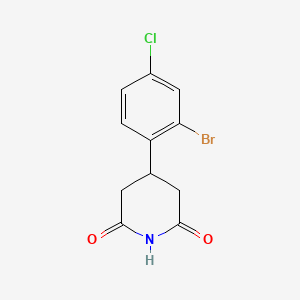
![N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2362725.png)
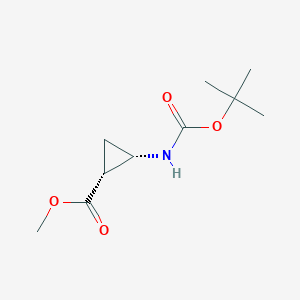

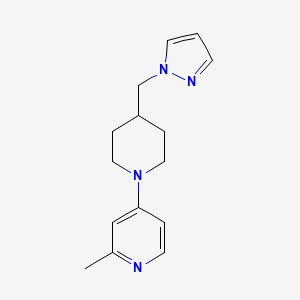
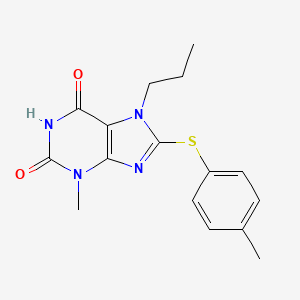
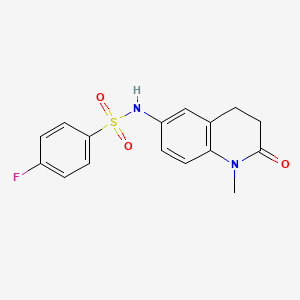
![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362736.png)

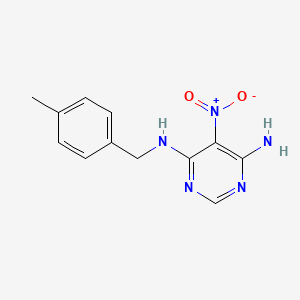

![4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2362742.png)